molecular formula C11H17NO B13046191 (3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol

(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol

Cat. No.: B13046191
M. Wt: 179.26 g/mol
InChI Key: GRABBATVFYPVQL-LLVKDONJSA-N
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Description

(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a three-carbon chain, which is further substituted with a 2,3-dimethylphenyl group. The stereochemistry of the compound is denoted by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another approach involves the reductive amination of the corresponding aldehyde or ketone with an amine in the presence of a reducing agent. This method allows for the direct formation of the amino alcohol in a single step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the precursor compound under hydrogen gas (H2) pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine or alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amino alcohols or other derivatives.

Scientific Research Applications

(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-phenylpropan-1-ol: Lacks the dimethyl substitution on the phenyl ring.

    (3R)-3-amino-3-(2-methylphenyl)propan-1-ol: Contains a single methyl group on the phenyl ring.

    (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol: Has methyl groups at different positions on the phenyl ring.

Uniqueness

(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties. The presence of two methyl groups at the 2 and 3 positions of the phenyl ring may enhance its steric and electronic effects, leading to distinct interactions with molecular targets and different pharmacokinetic profiles compared to similar compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-4-3-5-10(9(8)2)11(12)6-7-13/h3-5,11,13H,6-7,12H2,1-2H3/t11-/m1/s1

InChI Key

GRABBATVFYPVQL-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CCO)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(CCO)N)C

Origin of Product

United States

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